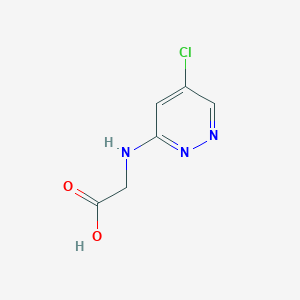![molecular formula C10H10N2O B1425745 2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 1374509-63-3](/img/structure/B1425745.png)
2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Vue d'ensemble
Description
2-Methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile (MTPC) is an organic compound with a variety of applications in scientific research. It is a cyclopentanone derivative, and is used as a starting material for the synthesis of various compounds. MTPC has been studied for its biochemical and physiological effects, as well as its applications in laboratory experiments.
Applications De Recherche Scientifique
Corrosion Inhibition
Compounds related to 2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile have been studied for their corrosion inhibition properties. Aryl pyrazolo pyridines, including derivatives of this compound, have demonstrated effective corrosion inhibition on copper in acidic environments, with high inhibition efficiencies observed. These inhibitors adhere to the copper surface, providing protection against corrosion, as confirmed by various spectroscopy and electrochemical studies (Sudheer & Quraishi, 2015).
Synthesis and Characterization
Various derivatives of this compound have been synthesized using different methods, including ultrasound-assisted synthesis and microwave irradiation. These methods have been shown to be efficient for producing high yields of the desired products. The synthesized compounds are characterized using techniques like X-ray diffraction and spectroscopy to understand their molecular structure and properties (Dandia et al., 2013), (Rahmati & Kouzehrash, 2011).
Optical and Electronic Properties
Some derivatives exhibit notable optical and electronic properties, making them of interest in materials science. For instance, pyridine derivatives have been analyzed for their optical functions, with studies revealing specific energy gaps that suggest potential use in optoelectronic devices. Additionally, these compounds have been used in the fabrication of heterojunctions, showing properties like photovoltaic behavior under illumination (Zedan, El-Taweel, & El-Menyawy, 2020).
Fluorescence Properties
Research has also focused on the fluorescence properties of related pyridine derivatives. These compounds can exhibit fluorescence emission radiation, making them potentially useful in the development of fluorescent materials and sensors. The nature of substituents and the solvent used can significantly influence the emission spectra of these compounds (Mizuyama et al., 2008).
Antimicrobial and Antitumor Agents
Some derivatives of 2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile have been synthesized with the intent of exploring their antimicrobial and antitumor properties. The structural variations in these compounds can lead to significant biological activities, indicating potential applications in pharmaceutical research (El-Shaaer, 2013).
Propriétés
IUPAC Name |
2-methyl-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-6-7-3-2-4-8(7)9(5-11)10(12)13/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECTXWILBDTSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCCC2=C(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)



![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)




![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)



![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)